(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone
Overview
Description
(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone is a chemical compound with the molecular formula C11H21N3O and a molecular weight of 211.3 g/mol . It is a solid at room temperature with a predicted melting point of 119.81°C and a boiling point of approximately 357.6°C at 760 mmHg . This compound is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone typically involves the reaction of 4-methylpiperazine with piperidin-4-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) at room temperature . The reaction mixture is then purified using techniques such as flash column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine or piperazine rings can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperazine or piperidine rings.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is employed in the study of enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride: This is a salt form of the compound with similar properties but different solubility and stability characteristics.
N-Methylpiperazine: A simpler analog with one piperazine ring.
Piperidin-4-one: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its dual piperazine and piperidine rings, which provide a versatile scaffold for chemical modifications. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-piperidin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-13-6-8-14(9-7-13)11(15)10-2-4-12-5-3-10/h10,12H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHWXQQENDWPIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10979233 | |
Record name | (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10979233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63214-56-2 | |
Record name | (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10979233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-4-(piperidine-4-carbonyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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